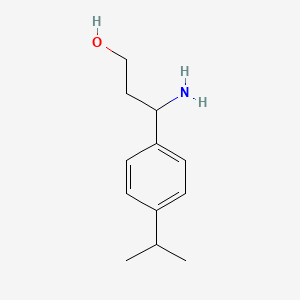

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-3-(4-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSIYSBCFQVGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588751 | |

| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-40-8 | |

| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 3 4 Isopropyl Phenyl Propan 1 Ol and Analogues

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are crucial in the synthesis of multifunctional molecules like 3-amino-3-arylpropan-1-ols to ensure that reactions occur at the desired functional group and position.

Reduction of Carbonyl Precursors

A primary route to 3-amino-3-arylpropan-1-ols involves the reduction of the corresponding β-amino ketone precursors. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the substituent on the amino group, allowing for diastereoselective synthesis of either syn or anti 1,3-amino alcohols. nih.govrsc.org

One effective method employs samarium(II) iodide (SmI₂), where the selectivity is directed by the N-protecting group. nih.govnih.gov For instance, the reduction of N-aryl β-amino ketones typically results in high diastereoselectivity for the anti product. nih.gov This is attributed to the formation of a chelated intermediate involving the samarium ion, the carbonyl oxygen, and the β-nitrogen atom, which directs the hydride attack. Conversely, using N-acyl protecting groups can favor the formation of the syn diastereomer. nih.gov

Other reagent systems also provide control over the diastereoselectivity. The reduction of acyclic N-aryl-β-amino ketones with triethylborohydride-lithium (LiBEt₃H) selectively yields anti-amino alcohols, whereas zinc borohydride (B1222165) (Zn(BH₄)₂) favors the formation of syn-amino alcohols. rsc.org This divergent selectivity allows for access to either diastereomer from a common precursor.

| Precursor Type | Reducing Agent | Major Product Diastereomer | Reference |

|---|---|---|---|

| N-Aryl-β-amino ketone | Samarium(II) iodide (SmI₂) | anti-1,3-amino alcohol | nih.gov |

| N-Acyl-β-amino ketone | Samarium(II) iodide (SmI₂) | syn-1,3-amino alcohol | nih.gov |

| N-Aryl-β-amino ketone | Triethylborohydride-lithium (LiBEt₃H) | anti-1,3-amino alcohol | rsc.org |

| N-Aryl-β-amino ketone | Zinc borohydride (Zn(BH₄)₂) | syn-1,3-amino alcohol | rsc.org |

Reductive Amination Strategies

Reductive amination provides a direct method for forming the C-N bond and can be adapted to produce 3-amino-3-arylpropan-1-ols. This approach typically involves the reaction of a β-hydroxy ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. A key advantage is the ability to construct the molecule in a single pot from simpler precursors. nih.gov

For the synthesis of a 3-amino-3-arylpropan-1-ol, the strategy would involve the condensation of a 3-hydroxy-1-arylpropan-1-one with a suitable amine. The stereochemical outcome can be controlled by directing the reduction of the imino alcohol intermediate. For example, the use of Ti(iOPr)₄ can facilitate the formation of a coordinated intermediate, which upon reduction with a hydride source like polymethylhydrosiloxane (B1170920) (PMHS), can lead to the stereoselective preparation of syn-1,3-amino alcohols. organic-chemistry.org

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions are fundamental to the construction of the carbon skeleton of 3-amino-3-arylpropan-1-ols. The Mannich reaction is a classic and powerful three-component method for synthesizing β-amino ketones, which are direct precursors to the target amino alcohols. nih.govoarjbp.com This reaction involves the aminoalkylation of an enolizable ketone (e.g., acetophenone) with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. oarjbp.comprepchem.com For the synthesis of 3-amino-3-(4-isopropyl-phenyl)-propan-1-ol, the corresponding precursor could be synthesized via a Mannich reaction between 4'-isopropylacetophenone, formaldehyde (B43269), and ammonia (B1221849), followed by reduction of the resulting β-amino ketone.

Another powerful approach is the Michael addition of an amine to an α,β-unsaturated ketone (a chalcone). The reaction of a suitable amine with a chalcone (B49325) derivative, such as 1-(4-isopropylphenyl)prop-2-en-1-one, would yield a β-amino ketone intermediate. This intermediate can then be selectively reduced as described in section 2.1.1 to afford the final 3-amino-3-arylpropan-1-ol. researchgate.net

Ring-Opening Reactions of Heterocyclic Precursors (e.g., Aziridines, β-Lactams, Epoxides)

The ring-opening of strained heterocyclic rings provides a robust and stereocontrolled route to amino alcohols. The inherent strain in epoxides, aziridines, and β-lactams facilitates nucleophilic attack, often with predictable regio- and stereochemistry.

Epoxides: The aminolysis of epoxides is one of the most direct methods for synthesizing β-amino alcohols. rroij.comgrowingscience.com The reaction of a styrene (B11656) oxide derivative, such as 2-(4-isopropylphenyl)oxirane, with an amine nucleophile typically proceeds with high regioselectivity. tandfonline.com The nucleophile preferentially attacks the more substituted benzylic carbon, leading to the desired 1-aryl-2-aminoethanol backbone. To obtain the 3-amino-3-arylpropan-1-ol structure, a precursor like a 3-aryl-2,3-epoxypropan-1-ol would be required. The reaction can be catalyzed by various agents, including Lewis acids (e.g., ZrCl₄, VCl₃) or solid catalysts (e.g., silica (B1680970) gel, sulfated tin oxide), often under mild, solvent-free conditions. organic-chemistry.orgrroij.comgrowingscience.com

Aziridines: Aziridines are nitrogen-containing three-membered rings whose ring-opening provides direct access to amines. nih.govfrontiersin.org The regioselectivity of the ring-opening is controlled by the substituents on the ring and the nature of the nucleophile and catalyst. frontiersin.orgmdpi.com For example, the ring-opening of a 2-aryl-3-(hydroxymethyl)aziridine with a hydride source would yield a 3-amino-3-arylpropan-1-ol. The reaction often proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the center of attack. mdpi.com

β-Lactams: β-Lactams (azetidin-2-ones) are versatile intermediates that can be reductively opened to afford 1,3-amino alcohols. The reduction of a 4-aryl-β-lactam using a strong reducing agent like lithium aluminum hydride (LiAlH₄) cleaves the amide bond to furnish the corresponding 3-amino-3-arylpropan-1-ol. This method allows for the stereochemistry established during the synthesis of the β-lactam ring (e.g., via a Staudinger cycloaddition) to be transferred to the final amino alcohol product.

Stereoselective and Asymmetric Synthesis

Achieving enantiomeric purity is often critical for the biological application of chiral molecules. Asymmetric synthesis of 3-amino-3-arylpropan-1-ols can be accomplished using chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliary-Based Methods

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Evans Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective synthesis. wikipedia.orgsantiago-lab.com A synthetic strategy could involve attaching an oxazolidinone to propanoic acid to form a chiral imide. Deprotonation of this imide generates a chiral enolate, which can then participate in a diastereoselective aldol (B89426) reaction with 4-isopropylbenzaldehyde. santiago-lab.com The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of a syn-aldol adduct with high diastereoselectivity. Subsequent removal of the chiral auxiliary and reduction of the remaining carbonyl group would yield the desired chiral this compound.

| Chiral Auxiliary | Typical Application | Key Transformation | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions | Forms chiral imide; directs enolate reaction with aldehydes. | wikipedia.orgnih.gov |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Forms chiral amide; directs enolate alkylation. | wikipedia.orgnih.gov |

| Camphorsultam | Asymmetric Diels-Alder, Michael Additions | Forms chiral N-acyl derivative; directs cycloadditions. | wikipedia.org |

Pseudoephedrine and Pseudoephenamine: These amino alcohols can also serve as effective chiral auxiliaries. nih.gov A carboxylic acid can be converted into a pseudoephedrine amide. The α-proton can be removed to form a chiral enolate, which then undergoes highly diastereoselective alkylation. To construct the desired carbon backbone, a strategy involving the alkylation of a chiral glycine (B1666218) enolate equivalent or an aldol-type reaction could be employed, followed by cleavage of the auxiliary. nih.gov The choice of auxiliary and reaction conditions allows for predictable control over the absolute stereochemistry of the newly formed stereocenters.

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis offers a powerful and direct approach to chiral β-amino alcohols, often with high enantioselectivity. Various catalytic systems have been developed to achieve this transformation efficiently.

One notable method involves the use of chiral ruthenium catalysts in the intramolecular C(sp³)–H nitrene insertion. emich.edu In this strategy, a precursor N-benzoyloxycarbamate undergoes a ring-closing C(sp³)–H amination reaction catalyzed by a chiral ruthenium complex. This process yields a cyclic carbamate, which can then be hydrolyzed to the desired chiral β-amino alcohol. This method has demonstrated high yields and enantiomeric excesses (ee) for a range of substrates. emich.edu For example, the synthesis of chiral oxazolidin-2-ones, precursors to β-amino alcohols, has been achieved with yields up to 99% and an ee of up to 99%. emich.edu

Another innovative approach is the enantioselective radical C–H amination of alcohols. researchgate.net This multi-catalytic strategy employs a chiral copper catalyst in conjunction with an iridium photocatalyst. researchgate.net An alcohol is first converted to an oxime imidate, which then coordinates to the copper catalyst. researchgate.net Visible light irradiation excites the iridium photocatalyst, which in turn sensitizes the copper complex, leading to the formation of an N-centered radical. researchgate.net This radical undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), followed by stereoselective amination to form a chiral oxazoline, which is subsequently hydrolyzed to the enantioenriched β-amino alcohol. researchgate.net This method bypasses the need for traditional chiral pool precursors or auxiliaries. researchgate.net

The following table summarizes representative results for the asymmetric catalytic synthesis of β-amino alcohol precursors.

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Ruthenium Complex | N-benzoyloxycarbamates | Cyclic Carbamates | Up to 99 | Up to 99 | emich.edu |

| Chiral Cu Catalyst / Ir Photocatalyst | Alcohols | Chiral Oxazolines | Varies | High | researchgate.net |

Chiral Pool Approaches (e.g., from Serine)

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. Amino acids, such as serine, are particularly valuable in this regard due to their inherent chirality. mdpi.com

The synthesis of a β-amino alcohol from serine typically involves several key transformations that preserve or invert the original stereocenter to achieve the desired configuration in the final product. A general sequence might begin with the protection of the amino and carboxyl groups of serine. The hydroxyl group can then be activated, for example, by conversion to a leaving group, to facilitate the introduction of the aryl moiety (in this case, the 4-isopropyl-phenyl group) via a nucleophilic substitution reaction with an appropriate organometallic reagent. Subsequent reduction of the carboxylic acid derivative to a primary alcohol would yield the target 3-amino-3-aryl-propan-1-ol skeleton.

A specific example of this approach is the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a β-amino acid, starting from (S)-serine. researchgate.net This synthesis involves the conversion of protected (S)-serine to a chiral aziridine, followed by a crucial ring-opening step with a Grignard reagent to introduce the aryl group. researchgate.net This sequence demonstrates how the stereochemistry of the starting amino acid directs the formation of the new stereocenter. A similar strategy could be envisioned for the synthesis of this compound.

The table below outlines a general synthetic sequence from (S)-serine to a β-amino alcohol.

| Step | Reaction | Key Intermediate | Purpose | Reference |

|---|---|---|---|---|

| 1 | Protection of amino and carboxyl groups | Protected (S)-serine | Prevent side reactions | researchgate.net |

| 2 | Formation of a cyclic intermediate (e.g., aziridine) | (R)-aziridin-2-methanol derivative | Activation for nucleophilic attack | researchgate.net |

| 3 | Ring-opening with an organometallic reagent | N- and O-protected (R)-2-amino-3-aryl-propan-1-ol | Introduction of the aryl group | researchgate.net |

| 4 | Deprotection | Final β-amino alcohol | Unveiling the target molecule | researchgate.net |

Biocatalytic Transformations for Enantioenriched Products

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure compounds. Enzymes, with their high stereoselectivity, can be employed for the kinetic resolution of racemic mixtures or for the deracemization of racemates to afford a single enantiomer.

For the synthesis of enantioenriched β-amino alcohols, enzymatic kinetic resolution is a widely used technique. This process involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for this purpose, catalyzing the acylation or deacylation of the alcohol or amino group in an enantioselective manner. For instance, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor to β-amino alcohols, has been successfully demonstrated using lipase (B570770) from Pseudomonas fluorescens. nih.gov

More advanced biocatalytic strategies involve deracemization, which can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. One such approach combines the enantioselective oxidation of one enantiomer with the enantioselective reduction of the resulting intermediate back to the desired enantiomer. A novel deracemization process for racemic β-amino alcohols employs a cyclohexylamine (B46788) oxidase (ArCHAO) for the R-stereoselective deamination of the β-amino alcohol, coupled with a transaminase for the enantioselective amination of the intermediate ketone to the (S)-β-amino alcohol. researchgate.net This cascade biocatalysis has been shown to produce (S)-β-amino alcohols with excellent conversion rates and enantiomeric excess. researchgate.net

The following table presents data on the biocatalytic deracemization of various racemic β-amino alcohols.

| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cyclohexylamine Oxidase and ω-Transaminase | Racemic 2-amino-2-phenylethanol | (S)-2-amino-2-phenylethanol | 75 (isolated yield) | >99 | researchgate.net |

| Cyclohexylamine Oxidase and ω-Transaminase | Various racemic β-amino alcohols | (S)-β-amino alcohols | 78-94 | >99 | researchgate.net |

Novel and Green Synthesis Technologies

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and one-pot reactions are at the forefront of these "green" technologies.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. mdpi.com The synthesis of β-amino alcohols is no exception, with microwave-assisted aminolysis of epoxides being a particularly well-studied application. emich.edurroij.com

In this method, an epoxide is reacted with an amine under microwave irradiation to yield the corresponding β-amino alcohol. The high temperatures and pressures achievable in a sealed microwave reactor can significantly reduce reaction times, often from hours to minutes. emich.edu This technique has been successfully applied to a variety of epoxides and amines, including those that are sterically hindered and less reactive. emich.edu For example, the microwave-assisted aminolysis of styrene oxide derivatives with ammonium (B1175870) hydroxide (B78521) has been reported to give the corresponding amino alcohols in yields of 75% to 100%. emich.edu

The table below provides a comparison of reaction times for conventional versus microwave-assisted aminolysis of epoxides.

| Epoxide | Amine | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene oxide | Benzylamine | Conventional Heating (Reflux) | 6 hours | 62 | emich.edu |

| Vinyl epoxide | Allyl amine | Microwave (120 °C) | 1 hour | 97 | emich.edu |

| Styrene oxide derivatives | Ammonium hydroxide | Microwave (100W) | Short | 75-100 | emich.edu |

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The Mannich reaction is a classic example of a three-component, one-pot reaction that can be used to synthesize β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. thaiscience.inforsc.org

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (or another aldehyde) and a primary or secondary amine. thaiscience.info The resulting β-amino carbonyl compound can then be reduced in a subsequent step to afford the desired β-amino alcohol. The development of catalytic and environmentally benign versions of the Mannich reaction, for example, using task-specific ionic liquids as catalysts, has further enhanced its utility. thaiscience.info These reactions can often be performed at room temperature and provide good to excellent yields of the β-amino carbonyl products. thaiscience.info

The following table summarizes the results for a one-pot Mannich-type reaction using a recyclable ionic liquid catalyst.

| Aldehyde | Amine | Ketone | Catalyst | Yield of β-amino carbonyl (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Cyclohexanone | [C3SO3Hnhm]HSO4 | 86 | thaiscience.info |

| 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | [C3SO3Hnhm]HSO4 | 92 | thaiscience.info |

| 4-Methylbenzaldehyde | Aniline | Cyclohexanone | [C3SO3Hnhm]HSO4 | 89 | thaiscience.info |

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol can undergo several characteristic reactions, including oxidation, esterification, and etherification.

Oxidation Reactions and Derivatives

The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org Partial oxidation, typically using mild oxidizing agents and controlled conditions to remove the aldehyde as it forms, would yield 3-amino-3-(4-isopropyl-phenyl)-propanal. However, stronger oxidizing agents or more vigorous conditions will lead to the formation of the corresponding carboxylic acid, 3-amino-3-(4-isopropyl-phenyl)-propanoic acid. chemguide.co.ukorganic-chemistry.org

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). organic-chemistry.org

Table 1: Hypothetical Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC, CH₂Cl₂ | 3-Amino-3-(4-isopropyl-phenyl)-propanal |

| This compound | KMnO₄, H₂O, heat | 3-Amino-3-(4-isopropyl-phenyl)-propanoic acid |

| This compound | K₂Cr₂O₇, H₂SO₄, H₂O | 3-Amino-3-(4-isopropyl-phenyl)-propanoic acid |

Note: This table represents expected products based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Esterification and Etherification

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. nih.gov For instance, reaction with acetic anhydride (B1165640) would yield 3-acetoxy-3-(4-isopropyl-phenyl)-propylamine. mdpi.commdpi.com Under acidic conditions, the amino group is protonated, which prevents it from competing as a nucleophile. nih.gov

Etherification: The formation of ethers from the primary alcohol can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. For example, treatment with a strong base like sodium hydride followed by reaction with methyl iodide would produce 3-methoxy-3-(4-isopropyl-phenyl)-propan-1-amine. organic-chemistry.org

Reactions Involving the Amino Group

The primary amine functionality is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and the formation of heterocyclic structures.

Acylation and Alkylation

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. aklectures.com For example, treatment with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(3-hydroxy-1-(4-isopropyl-phenyl)-propyl)-acetamide. When both the amino and hydroxyl groups are present, the amino group is generally more nucleophilic and will react preferentially under neutral or basic conditions.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Selective mono-alkylation of 1,3-amino alcohols can be challenging but has been achieved using methods such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) to protect the amine and facilitate a single alkylation. organic-chemistry.org For example, reaction with an alkyl halide (R-X) could yield N-alkyl-3-amino-3-(4-isopropyl-phenyl)-propan-1-ol and N,N-dialkyl-3-amino-3-(4-isopropyl-phenyl)-propan-1-ol.

Nucleophilic Substitution Patterns

The amino group in this compound acts as a potent nucleophile. It can participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with compounds containing good leaving groups to form new carbon-nitrogen bonds. The nucleophilicity of the amine can be influenced by the solvent and the nature of the electrophile.

Formation of Heterocyclic Derivatives (e.g., Oxazinanes, Triazoles)

Oxazinanes: 1,3-Aminoalcohols are key precursors for the synthesis of 1,3-oxazinanes. organic-chemistry.orgresearchgate.net The reaction typically involves condensation with an aldehyde or ketone. nih.govacs.org For example, reacting this compound with an aldehyde (R-CHO) in the presence of an acid catalyst would lead to the formation of a substituted 1,3-oxazinane. academie-sciences.frscirp.org

Triazoles: The amino group can be a key component in the formation of triazole rings. While direct conversion of the amino alcohol is not a standard method, it can be derivatized to intermediates suitable for triazole synthesis. For instance, the amino group could be converted to a hydrazine (B178648) derivative, which can then undergo cyclization with a suitable one-carbon component to form a triazole ring. nih.govorganic-chemistry.org General methods for the synthesis of 3-amino-1,2,4-triazoles often involve the cyclization of hydrazinecarboximidamide derivatives. nih.gov Another approach could involve converting the amino alcohol to an azide, which can then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. nih.govorganic-chemistry.org

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Class |

| Hydroxyl (-OH) | Oxidation | KMnO₄ or K₂Cr₂O₇/H⁺ | Carboxylic Acid |

| Hydroxyl (-OH) | Esterification | Carboxylic acid/anhydride, H⁺ | Ester |

| Hydroxyl (-OH) | Etherification | 1. NaH, 2. R-X | Ether |

| Amino (-NH₂) | Acylation | Acid chloride or anhydride | Amide |

| Amino (-NH₂) | Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Both | Cyclization | Aldehyde/Ketone | Oxazinane |

| Amino (-NH₂) | (Multi-step) | Various | Triazole |

Reactions Involving the Aromatic Moiety

The aromatic ring of this compound is a key site for chemical modifications that can lead to a diverse range of derivatives. The reactivity of the phenyl group is significantly influenced by its two substituents: the isopropyl group and the 3-amino-1-hydroxypropyl side chain. Both of these alkyl-based groups are generally considered electron-donating, thus activating the aromatic ring towards electrophilic attack. youtube.comlumenlearning.com Their directing effects are crucial in determining the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The rate and position of these reactions on the this compound ring are dictated by the electronic and steric properties of the existing substituents.

The isopropyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions relative to itself. assets-servd.host Similarly, the 3-amino-1-hydroxypropyl group, being an alkyl derivative attached to the ring, also functions as a weak activator and an ortho, para-director. libretexts.org Given that these two substituents are in a para relationship (positions 1 and 4), their directing effects reinforce each other, strongly favoring substitution at the positions ortho to each substituent (positions 2, 3, 5, and 6 of the benzene (B151609) ring).

However, the amino group on the side chain can significantly influence the reaction's outcome, particularly under acidic conditions. Protonation of the amino group to form an ammonium salt (-NH3+) would transform the substituent into a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the positive charge. wikipedia.orgdoubtnut.com

Halogenation:

Halogenation, such as bromination or chlorination, introduces halogen atoms onto the aromatic ring, which can serve as versatile handles for further transformations. masterorganicchemistry.com This reaction is typically carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.org

For this compound, the activating nature of the substituents would facilitate halogenation. The substitution is expected to occur at the positions ortho to the isopropyl and the 3-amino-1-hydroxypropyl groups. Steric hindrance from the bulky isopropyl group might influence the ratio of the possible isomeric products. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|

| Isopropyl Group | Weakly Activating | ortho, para | 2, 3, 5, 6 |

| 3-Amino-1-hydroxypropyl Group | Weakly Activating | ortho, para | 2, 3, 5, 6 |

| Combined Effect | Activating | ortho to both groups | Positions 2, 3, 5, and 6 |

Acylation:

Friedel-Crafts acylation is a key method for introducing an acyl group (R-C=O) onto an aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org This reaction is valuable as it forms a new carbon-carbon bond and the resulting aryl ketone is a versatile intermediate.

However, a significant challenge arises when applying Friedel-Crafts acylation to molecules containing amino groups, such as this compound. The basic nitrogen atom of the amino group can coordinate with the Lewis acid catalyst. sigmaaldrich.com This interaction forms a complex that deactivates the aromatic ring towards electrophilic attack, often preventing the desired acylation reaction from occurring.

To circumvent this issue, a common strategy is to protect the amino group before acylation. The amine can be converted into an amide (e.g., an acetamide) by reacting it with a reagent like acetic anhydride. libretexts.org This acetamido group is still an ortho, para-director but is less activating than the free amino group and, crucially, does not strongly complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed. Following the acylation of the aromatic ring, the protecting group can be removed by hydrolysis to regenerate the free amine.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rug.nl These reactions typically involve the coupling of an organohalide or pseudohalide (like a triflate) with a wide range of coupling partners. organic-chemistry.org Therefore, the halogenated derivatives of this compound, obtained from reactions described in the previous section, are ideal substrates for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comrsc.org This reaction is known for its mild conditions and high tolerance of various functional groups, including alcohols and amines. researchgate.net By employing this reaction, a wide array of alkyl, alkenyl, or aryl groups can be introduced onto the aromatic ring of the parent compound, enabling the synthesis of complex biaryl structures.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rug.nlwikipedia.org It allows for the reaction of an aryl halide with a primary or secondary amine. organic-chemistry.org This reaction would be particularly useful for introducing additional amino functionalities or for constructing more complex nitrogen-containing heterocyclic structures attached to the aromatic ring of this compound. The development of specialized ligands has greatly expanded the scope of this reaction, making it a cornerstone of modern medicinal chemistry. beilstein-journals.org

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgrsc.org The introduction of an alkyne moiety onto the aromatic ring provides a versatile functional group that can undergo a variety of subsequent transformations, such as cycloadditions or reductions, further expanding the synthetic utility for creating diverse molecular architectures.

Table 2: Overview of Cross-Coupling Reactions for Derivatization

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C(aryl)-C(alkyl/alkenyl/aryl) | Aryl Halide + Boronic Acid/Ester | Pd Catalyst + Base |

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl Halide + Amine | Pd Catalyst + Base + Ligand |

Chirality, Stereochemistry, and Enantiomeric Control

Absolute Configuration Determination and Stereoisomer Separation

The determination of the absolute configuration and the separation of the enantiomers of chiral compounds like 3-amino-3-(4-isopropyl-phenyl)-propan-1-ol are fundamental for understanding their specific properties. While detailed studies exclusively on this compound are not extensively documented, the methodologies applied to analogous chiral amino alcohols provide a clear framework for how these procedures would be approached.

Stereoisomer Separation:

The resolution of racemic mixtures of similar amino alcohols is commonly achieved through several established techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for both analytical and preparative separation of enantiomers. A racemic mixture of this compound could be passed through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. For instance, polysaccharide-based CSPs are often effective for the resolution of amino alcohols. nih.govmdpi.com

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the individual enantiomers of the amino alcohol can be recovered by treating the separated diastereomeric salts with a base.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be employed to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one of the enantiomers of this compound in the presence of an acyl donor. The resulting acylated and unreacted enantiomers can then be separated based on their different chemical properties. This method is valued for its high efficiency and environmentally benign conditions.

A hypothetical comparison of these separation methods is presented in the table below.

| Separation Method | Principle | Potential Advantages | Potential Challenges |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.govmdpi.com | High resolution, applicable to small quantities, both analytical and preparative scales. | High cost of chiral columns, optimization of mobile phase can be time-consuming. |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Cost-effective for large-scale separation, well-established technique. | Finding a suitable resolving agent can be empirical, may require multiple recrystallizations. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, separation of product from unreacted enantiomer. |

Absolute Configuration Determination:

Once the enantiomers are separated, determining their absolute configuration (R or S) is crucial. Several spectroscopic and crystallographic techniques can be employed:

X-ray Crystallography: If a single crystal of one of the enantiomers (or a derivative) can be obtained, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted from quantum chemical calculations for the R and S configurations, the absolute configuration can be assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. The NMR spectra of these diastereomers will show distinct signals, and the analysis of these differences, often using techniques like Mosher's method, can be used to deduce the absolute configuration of the original enantiomer.

Impact of Stereochemistry on Molecular Recognition and Interactions with Chiral Systems (e.g., as Ligands)

The specific three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound dictates how they interact with other chiral molecules. This is a cornerstone of molecular recognition and has significant implications for its potential applications, particularly in catalysis and medicinal chemistry.

Chiral amino alcohols are a well-regarded class of ligands for asymmetric catalysis. rsc.org The nitrogen and oxygen atoms of the amino and alcohol groups can coordinate to a metal center, forming a chiral environment that can direct the stereochemical outcome of a chemical reaction. The specific enantiomer of the ligand used will determine the chirality of the product formed. For instance, one enantiomer of a chiral amino alcohol ligand might catalyze the formation of the (R)-product of a reaction with high enantiomeric excess, while the other enantiomer would produce the (S)-product.

The effectiveness of this stereochemical control depends on the precise fit between the chiral ligand, the metal catalyst, and the substrates of the reaction. The bulky 4-isopropylphenyl group in this compound would play a significant role in creating a defined chiral pocket around the catalytic center, influencing the approach of the reactants and thereby the stereoselectivity of the transformation.

In the context of molecular recognition, a specific enantiomer of this compound would exhibit preferential binding to a complementary chiral receptor. acs.orgmdpi.com This enantioselective recognition is driven by the formation of multiple non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are optimized for one enantiomer over the other. The table below illustrates the key functional groups of this compound and their potential roles in molecular interactions.

| Functional Group | Potential Interactions | Role in Chiral Recognition |

| Amino Group (-NH2) | Hydrogen bond donor and acceptor, coordination to metals. | Forms key directional interactions that are sensitive to the stereochemistry of the binding partner. |

| Hydroxyl Group (-OH) | Hydrogen bond donor and acceptor, coordination to metals. | Similar to the amino group, it provides a crucial point of interaction for stereoselective binding. |

| 4-Isopropylphenyl Group | Hydrophobic interactions, π-π stacking. | Acts as a bulky group that creates steric hindrance, influencing the orientation of the molecule within a chiral binding site. |

| Chiral Center (C3) | Defines the overall three-dimensional shape of the molecule. | The tetrahedral arrangement of substituents at this center is the fundamental basis for enantioselective recognition by other chiral entities. |

The principles of chiral recognition are fundamental in various biological and chemical systems. For example, the therapeutic effect of many drugs is dependent on the specific interaction of one enantiomer with its biological target, such as an enzyme or a receptor. While the specific biological activity of this compound is not the focus here, the stereochemical principles governing its interactions with chiral systems are universally applicable.

Conformational Analysis and Intramolecular Interactions

Experimental Conformational Studies (e.g., NMR, IR)

Currently, specific experimental studies detailing the conformational analysis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol using techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy are not extensively available in publicly accessible literature. Such studies would be invaluable for providing direct evidence of the dominant conformations in solution and in the solid state.

For analogous, simpler compounds like 3-amino-1-propanol, IR and Raman spectroscopy, in combination with theoretical calculations, have been used to identify different conformers. These studies have revealed that in the gaseous phase and in an isolated state (argon matrix), the molecule exists as a mixture of conformers, with the most stable forms exhibiting an intramolecular O-H···N hydrogen bond. In the liquid phase, while intermolecular hydrogen bonding becomes significant, the presence of the monomeric form stabilized by the intramolecular O-H···N bond is also observed. researchgate.net

A comprehensive NMR analysis of this compound would involve the measurement of coupling constants and the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy. These methods can provide information about the dihedral angles and the proximity of different protons, thereby helping to define the geometry of the molecule's backbone and the orientation of its substituents.

Theoretical and Computational Conformational Studies (e.g., Molecular Mechanics, Quantum Chemical Methods)

In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools to predict the stable conformations of this compound. Methods such as molecular mechanics and quantum chemical calculations can map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them.

For the related compound 3-amino-1-propanol, ab initio molecular orbital calculations have been employed to determine the relative energies and structural data of its different conformers. researchgate.net Similar computational approaches for this compound would be expected to reveal a complex conformational space due to the rotational freedom around several single bonds: the C-C bonds in the propanol (B110389) backbone, the C-N bond, and the bond connecting the phenyl ring to the backbone.

A systematic conformational search would likely identify several low-energy structures. The orientation of the 4-isopropylphenyl group relative to the propanol backbone and the spatial relationship between the amino and hydroxyl groups would be key determinants of conformational stability.

Role of Intramolecular Hydrogen Bonding in Conformation and Stability

The presence of both a hydroxyl (-OH) group as a hydrogen bond donor and an amino (-NH2) group as both a donor and an acceptor within the same molecule makes intramolecular hydrogen bonding a critical factor in determining the conformation and stability of this compound.

The formation of an intramolecular hydrogen bond, likely between the hydroxyl proton and the nitrogen of the amino group (O-H···N), would lead to a cyclic or pseudo-cyclic conformation. This interaction would significantly stabilize the conformer by lowering its potential energy. The strength of this hydrogen bond would depend on the geometry of the resulting ring structure, including the distance between the donor and acceptor atoms and the linearity of the O-H···N arrangement.

Studies on the simpler 3-amino-1-propanol have shown that the most stable conformers are those that facilitate this intramolecular O-H···N hydrogen bond. researchgate.net In the case of this compound, the bulky 4-isopropylphenyl group would introduce steric constraints that could influence the feasibility and geometry of such intramolecular interactions. Computational studies would be particularly useful in quantifying the energetic advantage of conformers that allow for this internal hydrogen bonding. The interplay between steric hindrance from the bulky substituent and the stabilizing effect of the hydrogen bond would ultimately dictate the preferred three-dimensional structure of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no published quantum chemical calculations for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This type of investigation would typically involve methods like Density Functional Theory (DFT) to determine the molecule's electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability.

Furthermore, calculations of the molecular electrostatic potential (MEP) would reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Mulliken charge analysis would assign partial charges to each atom, offering further insight into bonding and reactivity. Without these studies, predictions about the chemical behavior of this compound remain speculative.

Table 1: Hypothetical Data from Quantum Chemical Calculations (Illustrative Only) No actual data is available. This table is for illustrative purposes to show what such a study would report.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of this compound has not been explored through molecular dynamics (MD) simulations according to available literature. MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing a dynamic picture of a compound's flexibility.

Such a study would identify the most stable three-dimensional arrangements (conformers) of the molecule by analyzing the potential energy surface. It would also characterize the rotation around key single bonds (dihedral angles), revealing the energetic barriers between different conformations. Understanding the accessible conformations is critical as the shape of a molecule dictates its function and interactions with other molecules.

Table 2: Key Dihedral Angles for Conformational Analysis (Illustrative Only) No actual data is available. This table highlights the type of parameters that would be investigated.

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C-C-C-N | Rotation of the amino group relative to the propyl chain | Would determine the spatial orientation of the key functional group |

| C-C-Ar-C | Rotation of the isopropyl group on the phenyl ring | Likely to be relatively fixed but could influence overall shape |

Docking Studies in the Context of Ligand Design for Defined Receptors

No molecular docking studies have been published that investigate the binding of this compound to any specific biological receptor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

The primary goal of such a study would be to elucidate the binding mode of the compound within a receptor's active site. This involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is fundamental for structure-based drug design, allowing for the rational optimization of ligands to improve their binding affinity and selectivity. The absence of this data means that the potential of this compound as a ligand for any specific target is computationally uncharacterized.

Table 3: Hypothetical Docking Study Results (Illustrative Only) No actual data is available. This table illustrates the typical output of a docking study.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | ASP-184, LYS-72 | Hydrogen Bond, Salt Bridge |

| VAL-57, ILE-152 | Hydrophobic Interaction | ||

| Hypothetical GPCR B | -7.5 | SER-203, SER-207 | Hydrogen Bond |

Applications in Advanced Organic Synthesis and Catalysis

As Chiral Building Blocks in Complex Molecule Synthesis

The enantiopure forms of 3-amino-3-aryl-propan-1-ol derivatives are significant chiral building blocks, or synthons, for the preparation of various biologically active compounds and pharmaceutical intermediates. google.com The distinct functionalities at either end of its three-carbon chain allow for selective chemical transformations, enabling the stepwise construction of intricate molecular architectures.

The value of γ-amino alcohols like 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol lies in their ability to introduce a specific stereochemistry into a target molecule, which is often crucial for its biological function. For instance, optically active 3-amino-1-phenylpropanol derivatives are recognized as key intermediates in the synthesis of several pharmaceuticals. google.com Patents have detailed methods for preparing enantiomerically pure 3-phenyl-3-hydroxypropylamines as crucial components for antidepressant drugs. google.com Similarly, processes have been developed for producing optically active 3-amino-1-propanol derivatives which serve as intermediates for drugs like (S)-duloxetine. google.com The synthetic strategies often involve asymmetric reduction of a corresponding β-aminoketone to establish the desired stereocenter at the hydroxyl-bearing carbon. google.com

The presence of the 4-isopropylphenyl group on this particular building block offers a lipophilic domain, which can be a desirable feature in the design of complex molecules intended to interact with biological systems. Synthetic routes can exploit the primary amine for amide bond formation or N-alkylation, while the primary alcohol can undergo oxidation, esterification, or etherification, providing multiple pathways for molecular elaboration.

| Compound | Application / Significance | Key Synthetic Transformation |

| (S)-3-Amino-1-phenyl-propanol | Intermediate for fluoxetine (B1211875) derivatives. google.com | Reaction of (S)-1-phthalimido-1-phenyl-propanol with hydrazine (B178648). google.com |

| Optically Active 3-Amino-1-propanol Derivatives | Intermediates for (S)-duloxetine. google.com | Asymmetric reduction of β-aminoketones using spiroborate ester catalysts. google.com |

| 3-Phenyl-3-hydroxypropylamine | Key intermediate for oxetine-related drugs. google.com | Asymmetric dihydroxylation of styrene (B11656) followed by functional group manipulation. google.com |

Development of Chiral Ligands for Asymmetric Catalysis

Chiral β- and γ-amino alcohols are a privileged class of compounds for the development of ligands used in transition metal-catalyzed asymmetric synthesis. mdpi.comresearchgate.net The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral pocket can then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other.

Derivatives of this compound are potential candidates for such ligands. The fundamental structure is well-suited for reactions like asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.com In these processes, a metal complex, often ruthenium-based, facilitates the transfer of a hydride from a hydrogen source (like isopropanol) to the substrate. A chiral ligand, such as an amino alcohol, controls the facial selectivity of the hydride addition, resulting in an optically active alcohol or amine. mdpi.comresearchgate.net

Research has demonstrated that chiral β-amino alcohols can be effective ligands for the ruthenium-catalyzed ATH of N-phosphinyl ketimines, yielding chiral phosphinamides with good enantiomeric excess. mdpi.com The structural rigidity of the ligand is often cited as a key factor for achieving high enantioselectivity. mdpi.com While specific studies on ligands derived directly from this compound are not extensively documented, the principles established with similar amino alcohols suggest its potential. The compound could be modified, for instance, by adding bulky substituents to the nitrogen atom, to fine-tune the steric and electronic properties of the resulting ligand for optimal performance in various asymmetric transformations. ccspublishing.org.cn

| Ligand Type | Catalytic Application | Metal Center | Typical Substrate | Key Finding |

| Chiral β-Amino Alcohols | Asymmetric Transfer Hydrogenation (ATH) | Ruthenium (Ru) | Ketimines | Ligand rigidity is crucial for high enantioselectivity. mdpi.com |

| Chiral Amino Alcohol Derivatives | Asymmetric Transfer Hydrogenation (ATH) | Ruthenium (Ru), Iridium (Ir) | Aromatic Ketones | Can achieve high yields and excellent enantioselectivities (ee). ccspublishing.org.cnscilit.com |

| γ-Amino Alcohol Derivatives | Asymmetric Borane Reduction | Borane (BH3) | Prochiral Ketones | Phosphorus-containing derivatives can yield high enantiomeric excess. rug.nl |

Precursors for Specialized Reagents and Materials

The bifunctional nature of this compound makes it a useful precursor for a variety of specialized chemical reagents and materials. The primary amine and hydroxyl groups can be readily derivatized to introduce new functionalities or to incorporate the molecule into larger systems like polymers or surfaces.

For example, aminopropanols are used as starting materials for the production of emulsifiers and as corrosion inhibitors. fishersci.caunivarsolutions.com The long alkyl chain and the polar functional groups can impart amphiphilic properties to its derivatives, making them suitable for applications at interfaces. As a corrosion inhibitor, the amine functionality can adsorb onto a metal surface, forming a protective layer that prevents oxidative degradation. fishersci.ca

Furthermore, this compound can serve as a building block in the synthesis of functional polymers. The amino and alcohol groups can be converted into polymerizable moieties, such as (meth)acrylates or isocyanates. Incorporation of this chiral, substituted monomer into a polymer backbone could be used to create chiral stationary phases for chromatography or materials with specific optical properties. The 4-isopropylphenyl group contributes to the steric bulk and hydrophobicity of the resulting material.

Role in the Synthesis of Scaffolds for Drug Discovery (Emphasize Synthetic Utility, Not Drug Action)

In modern drug discovery, there is a significant emphasis on the creation of libraries of structurally diverse, three-dimensional molecules for biological screening. whiterose.ac.uk Molecular scaffolds form the core structure of these molecules, upon which various functional groups can be appended. This compound is an attractive starting point for the synthesis of novel molecular scaffolds due to its inherent functionality and stereochemistry.

Its synthetic utility lies in its ability to be transformed into a variety of heterocyclic systems or to act as a linchpin connecting different molecular fragments. mdpi.com For example, the 1,3-amino alcohol motif is a precursor to 1,3-oxazines, which can be formed by condensation with an aldehyde or ketone. The primary amine can be acylated with a dicarboxylic acid derivative, and the remaining carboxylic acid can be coupled with another amine, while the hydroxyl group is available for further modification, allowing for the rapid generation of a library of diverse compounds from a single core structure.

The synthesis of 3-amino-3-phenylpropionamide derivatives has been explored to create small molecule mimics of larger peptides, demonstrating the utility of this structural class in generating novel scaffolds. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized as promising scaffolds for developing new chemical entities. nih.gov The synthetic accessibility and the potential for creating stereochemically defined, complex structures make this compound a valuable tool for chemists engaged in lead-oriented synthesis and the exploration of new chemical space. whiterose.ac.uk

Mechanistic Investigations of Reactions Involving 3 Amino 3 4 Isopropyl Phenyl Propan 1 Ol

Elucidation of Reaction Pathways and Transition States

While specific experimental or computational studies on the reaction pathways and transition states of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol are not extensively documented in publicly available literature, insights can be drawn from mechanistic studies of similar 3-amino-3-aryl-propan-1-ol structures. The synthesis and subsequent reactions of these molecules often proceed through pathways that can be computationally modeled to identify key intermediates and transition states.

One of the common methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. Computational studies on analogous systems, such as the reaction of an amine with an epoxide in the presence of a protic solvent like 2-propanol, have been performed to understand the reaction pathways. researchgate.net These studies often employ density functional theory (DFT) calculations to model the geometries of reactants, intermediates, transition states, and products. The algorithm for such investigations typically involves:

Conformational Search: Identifying the most stable conformations of the reaction intermediates using molecular mechanics (MMX). researchgate.net

Transition State Construction: Building the structures of the transition states and pre-reaction complexes based on the stable conformations. researchgate.net

Activation Energy Calculation: Determining the activation energies to identify the most probable reaction pathways. researchgate.net

For the aminolysis of epoxides, these calculations can help explain the regioselectivity of the reaction, for instance, why the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. scirp.org

In the context of reactions involving the amino group of compounds like this compound, such as N-acylation or N-alkylation, the reaction pathway would typically involve the nucleophilic attack of the nitrogen atom on an electrophilic center. The transition state for such a reaction would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of a bond in the electrophile. Computational modeling can reveal the geometry and energy of these transition states, providing insights into the reaction's feasibility and rate. For example, in the enantioselective Petasis borono–Mannich reaction to form chiral amino alcohols, DFT calculations have been used to model the diastereomeric transition states, identifying nonconventional interactions like CH···O and CH−π that stabilize the transition state leading to the major enantiomer. acs.org

Kinetic Studies and Reaction Rate Determination

Direct kinetic studies on reactions involving this compound are scarce. However, kinetic data from the reaction of carbon dioxide (CO2) with aqueous solutions of the parent compound, 3-amino-1-propanol (3-AP), provide a valuable reference for understanding the reactivity of the amino group. These studies are relevant in the context of CO2 capture technologies.

The reaction between CO2 and primary amines like 3-AP in aqueous solutions is often studied using techniques like the stopped-flow method to measure the pseudo-first-order rate constants (ko). acs.org The reaction is generally understood to proceed via a zwitterion mechanism. acs.org

Zwitterion Mechanism Steps:

Zwitterion Formation: The amine reacts with CO2 to form a zwitterionic intermediate. RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻

Deprotonation: A base (B), which can be another amine molecule, water, or a hydroxyl ion, deprotonates the zwitterion to form the carbamate. RNH₂⁺COO⁻ + B ⇌ RNHCOO⁻ + BH⁺

Below is a table summarizing the observed pseudo-first-order rate constants (ko) for the reaction of CO2 with 3-amino-1-propanol at different temperatures and concentrations.

Interactive Data Table: Kinetic Data for CO₂ Reaction with 3-Amino-1-propanol

| Temperature (K) | 3-AP Concentration (mol·m⁻³) | Observed Rate Constant, kₒ (s⁻¹) |

|---|---|---|

| 298 | 27.0 | 18.5 |

| 298 | 40.5 | 27.8 |

| 298 | 60.7 | 41.7 |

| 303 | 27.0 | 25.1 |

| 303 | 40.5 | 37.6 |

| 303 | 60.7 | 56.4 |

| 308 | 27.0 | 33.6 |

| 308 | 40.5 | 50.4 |

| 308 | 60.7 | 75.6 |

| 313 | 27.0 | 44.5 |

| 313 | 40.5 | 66.8 |

Data sourced from studies on the reaction kinetics of CO₂ in aqueous 3-amino-1-propanol solutions. acs.org

The presence of the 4-isopropyl-phenyl group in this compound would likely influence the reaction kinetics due to steric and electronic effects. The bulky isopropyl group and the phenyl ring may sterically hinder the approach of reactants to the amino group, potentially slowing down the reaction rate compared to the unsubstituted 3-amino-1-propanol.

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a chiral center at the C3 position. The synthesis of this compound and its subsequent reactions can be designed to be stereoselective, yielding a preponderance of one enantiomer over the other.

The synthesis of chiral β-amino alcohols often involves asymmetric synthesis strategies. For instance, the asymmetric reduction of a corresponding β-amino ketone can be achieved using chiral catalysts, leading to the formation of the desired enantiomer of the amino alcohol. Patents describe methods for preparing optically active 3-amino-1-phenylpropanol derivatives through asymmetric reduction in the presence of a spiroborate ester catalyst and a hydrogen donor, achieving high enantiomeric excess (ee). google.com Such methods are crucial for obtaining enantiomerically pure starting materials for further reactions.

Reactions involving the existing stereocenter can proceed with either retention or inversion of configuration, or through a pathway that leads to racemization. The specific stereochemical course depends on the reaction mechanism.

SN2 Reactions: If the amino or hydroxyl group acts as a leaving group (after appropriate modification) in a nucleophilic substitution reaction that follows an SN2 mechanism, the reaction will proceed with inversion of configuration at the chiral center.

SN1 Reactions: If the reaction proceeds through a planar carbocation intermediate (SN1 mechanism), the result is typically a racemic mixture of products, as the incoming nucleophile can attack from either face of the carbocation with equal probability.

Neighboring Group Participation: The hydroxyl or amino group can participate in a reaction at a nearby carbon center, leading to retention of configuration.

The stereoselective synthesis of related amino diols and polyols has been achieved through multi-enzyme cascade systems. mdpi.com These biocatalytic approaches often exhibit high stereoselectivity, providing a powerful tool for controlling the stereochemical course of reactions.

Role of Catalysts and Solvents in Reaction Mechanisms

Catalysts and solvents play a pivotal role in directing the mechanism, rate, and selectivity of reactions involving this compound.

Catalysts:

Acid Catalysis: In reactions such as the esterification of the hydroxyl group or the formation of an imine from the amino group, acid catalysts are often employed to protonate the oxygen or nitrogen atom, making them better leaving groups or activating the carbonyl group, respectively.

Base Catalysis: Base catalysts can be used to deprotonate the hydroxyl or amino group, increasing their nucleophilicity.

Metal Catalysis: Transition metal catalysts are widely used in the synthesis and functionalization of amino alcohols. For example, palladium-catalyzed cross-coupling reactions can be used to form C-N or C-O bonds. Chiral metal complexes are instrumental in asymmetric synthesis to control the stereochemistry. researchgate.net In the synthesis of related compounds, a spiroborate ester catalyst has been used for asymmetric reduction. google.com

Biocatalysis: Enzymes such as lipases, proteases, and transaminases offer high selectivity and operate under mild conditions. For instance, transaminases can be used in the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com

Solvents:

The choice of solvent can significantly influence the reaction mechanism and rate.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both cations and anions effectively and can participate in hydrogen bonding. They can stabilize charged intermediates and transition states, favoring SN1-type reactions. In some cases, the solvent can also act as a reactant or a proton shuttle. researchgate.net

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. This can enhance the nucleophilicity of anionic reagents, favoring SN2 reactions. In some photo-induced radical reactions for the synthesis of β-amino alcohol derivatives, DMSO has been shown to be a preferred solvent. gaylordchemical.com

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally used for reactions involving nonpolar reactants and can influence the aggregation state of catalysts and reagents.

The effect of the solvent on the solubility of amino acids and related compounds has been studied, indicating that polarity and the ability to form hydrogen bonds are key factors. acs.org For instance, the solubility of l-valine (B1682139) is higher in ethanol (B145695) than in acetone (B3395972) due to favorable hydrogen bonding interactions. acs.org Similar considerations would apply to this compound, where the choice of solvent would affect its solubility and the solvation of transition states, thereby influencing reaction outcomes.

Advanced Analytical and Spectroscopic Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY for Stereochemistry/Conformation)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of a compound in solution. While standard 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of atoms, advanced 2D NMR techniques are indispensable for complex structures.

For 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the propanol (B110389) chain and the isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This would unambiguously assign all carbon and proton signals, confirming the substitution pattern on the phenyl ring and the positions of the amino and hydroxyl groups.

To investigate its three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. This technique detects protons that are close in space, providing crucial information for determining the molecule's preferred conformation and, if chiral, its relative stereochemistry.

Mass Spectrometry Techniques (e.g., HRMS for Structural Confirmation, Tandem MS for Fragmentation Pathways)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its exact elemental formula (C₁₂H₁₉NO). sigmaaldrich.comrdchemicals.com This serves as a definitive confirmation of its chemical identity.

Tandem Mass Spectrometry (MS/MS) would be used to study its fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is produced. Analysis of the resulting fragment ions would provide structural insights, such as the loss of water (H₂O) from the alcohol, the loss of ammonia (B1221849) (NH₃) from the amino group, or the characteristic fragmentation of the isopropyl-phenyl moiety. This data creates a unique "fingerprint" that can be used for identification and structural verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles.

This analysis would reveal the molecule's solid-state conformation and how the molecules pack together in the crystal lattice. Furthermore, it would offer unambiguous proof of the stereochemistry at the chiral center (the carbon atom bonded to the amino group, the phenyl ring, and the ethyl-alcohol chain). Intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, would be clearly visualized and quantified.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

N-H stretching vibrations for the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic ring and the aliphatic parts of the molecule just below and above 3000 cm⁻¹.

N-H bending vibrations around 1600 cm⁻¹.

C-O stretching vibration for the primary alcohol around 1050 cm⁻¹.

Detailed analysis of the shape and position of the O-H and N-H bands, particularly in different concentrations or phases, could provide valuable information about the nature and extent of intra- and intermolecular hydrogen bonding. Raman spectroscopy would provide complementary information, especially for the vibrations of the non-polar parts of the molecule like the aromatic ring.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and its analogs lies in the development of greener, more efficient, and sustainable methodologies. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. Future research will likely focus on catalytic and biocatalytic approaches to improve the atom economy and reduce the environmental impact.

Key areas of development include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the corresponding β-amino ketone precursor represents a highly efficient route to chiral amino alcohols. Future work could explore the use of earth-abundant metal catalysts (e.g., iron, manganese) to replace precious metals like ruthenium and rhodium, thereby enhancing sustainability.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) and transaminases (TAs), offers a highly selective and environmentally benign alternative. Research into engineering novel enzymes with tailored substrate specificity for the 4-isopropylphenyl moiety could lead to near-perfect enantioselectivity under mild, aqueous conditions.

C-H Activation: Direct, catalytic C-H functionalization to build the molecular backbone would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste streams.

| Synthetic Strategy | Potential Catalyst/System | Key Advantage | Projected Yield/Selectivity |

| Asymmetric Hydrogenation | Iron- or Manganese-based catalysts | Use of earth-abundant metals | >95% yield, >99% e.e. |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | High enantioselectivity, mild conditions | >98% yield, >99.5% e.e. |

| Biocatalytic Amination | Engineered Transaminases (TAs) | Green, aqueous conditions | >90% conversion, >99% e.e. |

This table presents projected outcomes for future research based on analogous chemical transformations.

Exploration of New Catalytic Applications

The inherent chirality and the presence of both amino and hydroxyl functional groups make this compound an attractive candidate for development as a chiral ligand or organocatalyst. While its parent structures, amino alcohols, are known to be effective in various catalytic transformations, specific applications for this isopropyl-substituted variant remain a fertile ground for research.

Future explorations could include:

Ligand for Asymmetric Transfer Hydrogenation: The compound could be used to form complexes with transition metals (e.g., Ruthenium, Iridium) to catalyze the asymmetric reduction of ketones and imines.

Organocatalysis: As a chiral catalyst itself, it could mediate reactions such as asymmetric aldol (B89426) or Michael additions, where the amino and alcohol groups can act in concert to activate substrates and control stereochemistry. The bulky isopropyl group could play a crucial role in defining the steric environment of the catalytic pocket.

Integration with Flow Chemistry and Automation in Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers superior control, safety, and scalability. nih.govthieme-connect.dedurham.ac.uk The multi-step synthesis of this compound is well-suited for adaptation to a continuous flow process. mdpi.com

An integrated flow system could telescope several reaction steps, such as a Grignard addition followed by reduction and work-up, without isolating intermediates. thieme-connect.de This approach minimizes manual handling, reduces reaction times from hours to minutes, and allows for safer handling of potentially hazardous reagents. nih.govd-nb.info Automation and in-line analytics (e.g., IR, HPLC) could enable real-time optimization and quality control, leading to a highly efficient and reproducible manufacturing process.

| Flow Chemistry Module | Reaction/Process | Residence Time (Projected) | Key Benefit |

| Reactor 1 (PFR) | Formation of β-amino ketone | 5-10 minutes | Enhanced safety and control |

| Reactor 2 (Packed Bed) | Catalytic Asymmetric Hydrogenation | 2-5 minutes | High efficiency, easy catalyst reuse |

| In-line Purification | Scavenger resin columns | 1-2 minutes | Elimination of traditional work-up |